2-(4-Methoxystyryl)-1-methylpyridinium

Description

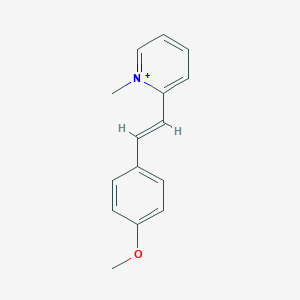

2-(4-Methoxystyryl)-1-methylpyridinium is a cationic organic compound belonging to the stilbazolium family, characterized by a pyridinium core linked to a 4-methoxystyryl group via an ethylene bridge. This compound has garnered attention for its nonlinear optical (NLO) properties, particularly in terahertz (THz) wave generation and second-harmonic generation (SHG) . Its crystal structure, often paired with counteranions like 4-chlorobenzenesulfonate, forms a non-centrosymmetric arrangement critical for NLO activity . The compound’s extended π-conjugation and electron-donating methoxy group enhance its hyperpolarizability, making it a candidate for optoelectronic applications .

Properties

Molecular Formula |

C15H16NO+ |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium |

InChI |

InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+ |

InChI Key |

SOZFNYJOEMCPLP-RMKNXTFCSA-N |

SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The target compound and MBSC share identical space groups and similar cell parameters, reflecting structural homogeneity within the methoxystyryl subclass .

- DAST and DSTMS exhibit smaller unit cells due to bulkier dimethylamino groups and varied counteranions (tosylate vs. trimethylbenzenesulfonate), which reduce symmetry to monoclinic (Cc) or orthorhombic (P21) systems .

Hydrogen Bonding and π-π Interactions

Interactions critical for crystal stability and NLO activity:

Key Observations :

- The target compound exhibits weaker C-H···O interactions compared to chlorophenyl analogs, suggesting anion flexibility influences packing .

- Indole-substituted derivatives show stronger π-π interactions (3.58 Å), enhancing thermal stability .

Optical and Nonlinear Optical Properties

THz Generation Efficiency

Benchmark stilbazolium derivatives for THz applications:

Second-Harmonic Generation (SHG)

- DAST: SHG efficiency ≈ 10× urea .

- Target Compound: Recent studies indicate SHG efficiency ~15× urea, attributed to enhanced hyperpolarizability from methoxy substitution .

Luminescence and Phosphorescence Characteristics

| Compound | Emission λ (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|

| 4-(4-Bromophenyl)-1-methylpyridinium chloride (G1–G3) | ~500 | 13.5–20.1 | |

| (DPASP)₂[Zn(NCS)₄]·2CH₃OH | Red | 85 (quantum yield) |

Inference : Methoxystyryl substitution may redshift emission compared to bromophenyl analogs, but experimental validation is needed.

Crystal Growth and Morphology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.